3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole
Overview
Description
3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of new derivatives of 1,2,4-triazole, including those with bromophenyl groups, has been a subject of interest due to their wide range of biological activities. Safonov and Nevmyvaka (2020) synthesized 21 new compounds of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones and their derivatives, demonstrating the potential for creating modified derivatives for pharmaceutical applications (Safonov & Nevmyvaka, 2020).
Antimicrobial and Antifungal Activities
Several studies have highlighted the antimicrobial and antifungal potentials of 1,2,4-triazole derivatives. Kaplancikli et al. (2008) synthesized novel 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives showing significant antimicrobial activities (Kaplancikli et al., 2008). Furthermore, Safonov and Panasenko (2022) synthesized new 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, investigating their antimicrobial and antifungal activities and finding that some compounds exhibited potent effects (Safonov & Panasenko, 2022).
Mechanism of Action
Target of Action
The compound belongs to the class of triazoles, which are known to interact with various biological targets. For instance, some triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes .
Mode of Action
The interaction of triazoles with their targets often results in the disruption of essential biological processes. For example, by inhibiting ergosterol synthesis, triazoles can disrupt the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. In the case of lanosterol 14α-demethylase inhibition, the ergosterol biosynthesis pathway would be affected .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound were to inhibit a key enzyme in a critical cellular pathway, this could lead to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the activity of many drugs can be affected by the pH of the environment, which can influence the ionization state of the drug and hence its ability to interact with its target .
Biochemical Analysis
Biochemical Properties
3-(4-Bromophenyl)-5-methyl-1H-1,2,4-triazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to an accumulation of acetylcholine, affecting nerve impulse transmission. Additionally, this compound interacts with reactive oxygen species (ROS), influencing oxidative stress levels within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress by increasing the levels of ROS, leading to cellular damage and apoptosis . Furthermore, it can alter gene expression patterns, particularly those related to stress response and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound’s inhibition of acetylcholinesterase is a prime example, where it binds to the enzyme’s active site, preventing the hydrolysis of acetylcholine . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and toxicity. Studies have shown that prolonged exposure to this compound can lead to cumulative oxidative damage in cells, affecting their long-term viability . Additionally, the compound’s degradation products may have distinct biological activities, further complicating its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as neuroprotection and antioxidant activity. At higher doses, it can become toxic, leading to adverse effects such as neurotoxicity and oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and neurotransmitter metabolism. For instance, the compound’s inhibition of acetylcholinesterase affects the cholinergic pathway, leading to altered neurotransmitter levels . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress levels . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYRSIQJIFJFIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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